Methyl 6-[(cyclohexylamino)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Methyl 6-[(cyclohexylamino)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological and pharmaceutical properties, making them significant in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(cyclohexylamino)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be achieved through a modified Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. For this specific compound, the reaction typically involves:
Reactants: Benzaldehyde, p-tolylurea, and methyl acetoacetate.
p-Toluenesulfonic acid (TsOH).Conditions: Microwave irradiation under solvent-free conditions.
This method is advantageous due to its high yield and the rapid reaction rates facilitated by microwave irradiation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reactants and catalysts but scaled up to accommodate larger volumes. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and yield. Additionally, solvent-free conditions and microwave-assisted synthesis are preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(cyclohexylamino)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with altered biological activities.
Scientific Research Applications
Methyl 6-[(cyclohexylamino)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate .
- 6-Methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate .
Uniqueness
Methyl 6-[(cyclohexylamino)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to the presence of the cyclohexylamino group, which can significantly influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and may confer unique properties that are beneficial in specific applications.
Properties
Molecular Formula |
C20H27N3O3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 6-[(cyclohexylamino)methyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H27N3O3/c1-13-8-10-14(11-9-13)18-17(19(24)26-2)16(22-20(25)23-18)12-21-15-6-4-3-5-7-15/h8-11,15,18,21H,3-7,12H2,1-2H3,(H2,22,23,25) |
InChI Key |
MJLNCYXOGXIYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CNC3CCCCC3)C(=O)OC |
Origin of Product |
United States |
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